Product packaging for Fluorescein-diacetate-5-isothiocyanat(Cat. No.:CAS No. 118378-76-0)

Fluorescein-diacetate-5-isothiocyanat

Cat. No.: B038052
CAS No.: 118378-76-0
M. Wt: 473.5 g/mol
InChI Key: KUQQHHQNMMQOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value Fluorescein-diacetate-5-isothiocyanat is a dual-functionality colorimetric and fluorescent probe synthesized by the reaction of adipic acid dihydrazide with fluorescein isothiocyanate. With excitation and emission maxima at approximately 497 nm and 517 nm respectively (in 0.1 M phosphate pH 7.0), this compound is valuable in a range of research applications, particularly as a tool for studying cell viability and for labeling biomolecules. Mechanism of Action The compound's mechanism relies on its two key functional groups. The diacetate group allows the probe to passively diffuse into cells, where intracellular esterases cleave the acetate groups, releasing the fluorescent moiety. This process is a hallmark of viable cells with active metabolism and intact membranes, which then retain the fluorescent product. Concurrently, the isothiocyanate (-N=C=S) group is highly reactive toward nucleophiles, enabling stable conjugation to primary amine groups (-NH2) on proteins, antibodies, and other biomolecules for labeling and detection purposes. This combination makes it particularly useful for creating fluorescent conjugates that report on cellular viability and localization. Technical Specifications * CAS Number: 118378-76-0 * Molecular Formula: C 25 H 15 NO 7 S * Molecular Weight: 473.45 * Fluorescence Properties: λ ex ~497 nm, λ em ~517 nm (in 0.1 M phosphate buffer, pH 7.0) Handling and Usage This product is offered as a powder. For specific solubility and preparation protocols, please consult the product's Certificate of Analysis. As with all reagents of this nature, optimal staining and labeling conditions (such as concentration, incubation time, and temperature) should be determined empirically for each specific experimental system. Important Notice: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H15NO7S B038052 Fluorescein-diacetate-5-isothiocyanat CAS No. 118378-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6'-acetyloxy-5-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(26-12-34)9-18(19)24(29)33-25/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQQHHQNMMQOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=C=S)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398004
Record name Fluorescein-diacetate-5-isothiocyanat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118378-76-0
Record name Fluorescein-diacetate-5-isothiocyanat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications for Fluorescein Diacetate 5 Isothiocyanat and Its Derivatives

Strategies for Prodrug Synthesis and Isomeric Specificity

The synthesis of Fluorescein-diacetate-5-isothiocyanate hinges on a prodrug strategy that masks the fluorescent properties of the fluorescein (B123965) core until it reaches its intracellular target. This is achieved by the acetylation of the two hydroxyl groups on the xanthene ring of fluorescein. These acetate (B1210297) esters are readily hydrolyzed by non-specific esterases present within viable cells, leading to the release of the highly fluorescent fluorescein isothiocyanate. aatbio.comresearchgate.netlongdom.org This enzymatic activation ensures that fluorescence is primarily observed in cells with intact membranes and active metabolism. aatbio.comresearchgate.net

The synthesis typically begins with the preparation of the specific isomer, 5-aminofluorescein (B15267). This is often achieved by the nitration of fluorescein, followed by the separation of the 5- and 6-nitro isomers, and subsequent reduction of the nitro group to an amine. researchgate.net The separation of these isomers is a critical step to ensure the final product is the desired 5-isothiocyanate. One method involves the acetylation of the nitrofluorescein mixture to their diacetyl derivatives, which can then be separated by crystallization. researchgate.net Following separation, the nitro group is reduced to an amine. researchgate.net

Alternatively, 5(6)-aminofluorescein can be synthesized by the reaction of fluorescein with 4-nitrophthalic acid, followed by separation of the regioisomers and reduction of the nitro group. iscientific.org

Once the pure 5-aminofluorescein is obtained, it can be acetylated to form 5-aminofluorescein diacetate. chemodex.com This intermediate is then converted to the final product, Fluorescein-diacetate-5-isothiocyanate. The isomeric purity of the starting 5-aminofluorescein is paramount for the synthesis of the specific 5-isothiocyanate isomer.

Reaction Pathways in the Formation of Fluorescein-diacetate-5-isothiocyanate-derived Probes

The formation of the isothiocyanate group on the fluorescein diacetate core is a key step in producing a reactive probe capable of covalently binding to biomolecules. The primary reaction pathway involves the conversion of the amino group of 5-aminofluorescein diacetate into an isothiocyanate group.

One common method for this conversion is the reaction with thiophosgene (B130339) (CSCl₂). This reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.

Another pathway involves the use of carbon disulfide (CS₂). In this method, 5-aminofluorescein reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a reagent like benzenesulfonyl chloride to facilitate the elimination of byproducts and formation of the isothiocyanate. google.com

The resulting Fluorescein-diacetate-5-isothiocyanate is a versatile probe due to the reactivity of the isothiocyanate group (-N=C=S). wikipedia.org This group readily reacts with nucleophiles, particularly primary amines, to form a stable thiourea (B124793) bond. wikipedia.orgalkemix.eu This reaction is the basis for labeling proteins, antibodies, and other amine-containing biomolecules for fluorescent detection. alkemix.eu

The general reaction pathway for labeling a protein with FDA-5-ITC is as follows:

Step 1: Nucleophilic attack. The primary amine group of a lysine (B10760008) residue on the protein acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Step 2: Formation of a thiourea linkage. This attack results in the formation of a stable covalent thiourea bond, linking the fluorescein diacetate molecule to the protein.

This labeling process occurs under mild conditions, making it suitable for use with sensitive biological molecules. alkemix.eu

Derivatization Techniques for Enhanced Biological Specificity and Stability

While Fluorescein-diacetate-5-isothiocyanate is a powerful tool for intracellular labeling, its specificity can be further enhanced through various derivatization techniques. These modifications aim to target the probe to specific cellular compartments, biomolecules, or to improve its photophysical properties.

Targeting Moieties: To enhance biological specificity, FDA-5-ITC can be conjugated to molecules that have a natural affinity for specific cellular targets. For example, it can be attached to:

Antibodies: To target specific cell surface receptors or intracellular antigens.

Peptides: To target specific cellular processes or locations.

Small molecules: To target specific enzymes or receptors.

This conjugation is typically achieved through the reaction of the isothiocyanate group with an amine on the targeting moiety.

Improving Photostability and pH Insensitivity: A significant limitation of fluorescein-based dyes is their susceptibility to photobleaching and the pH dependence of their fluorescence. wikipedia.org To address these issues, several strategies have been developed:

Modification of the Xanthene Core: Chemical modifications to the fluorescein structure can improve its photostability.

Conjugation to stabilizing molecules: Attaching the fluorescein derivative to polymers or nanoparticles can provide a more stable microenvironment, reducing photobleaching. researchgate.net

Development of ratiometric probes: By coupling fluorescein with a pH-insensitive fluorophore, a ratiometric probe can be created that provides a more reliable signal independent of pH fluctuations. nih.gov

These derivatization techniques expand the utility of Fluorescein-diacetate-5-isothiocyanate beyond a simple viability stain, transforming it into a versatile platform for creating highly specific and stable fluorescent probes for a wide range of biological applications.

Molecular Mechanisms and Cellular Interactions of Fluorescein Diacetate 5 Isothiocyanat

Enzymatic Hydrolysis by Intracellular Esterases: From Diacetate to Fluorescent Product

The conversion of the non-fluorescent FDA-5-ITC to its fluorescent form is a critical step, driven by the activity of intracellular enzymes. Once inside the cell, FDA-5-ITC serves as a substrate for nonspecific esterases. These enzymes catalyze the hydrolysis of the two acetate (B1210297) groups from the fluorescein (B123965) core. This enzymatic reaction yields fluorescein-5-isothiocyanate, a highly fluorescent molecule that becomes trapped within the cell, enabling detection by techniques such as fluorescence microscopy and flow cytometry. wikipedia.orgnih.govnih.gov This process is a hallmark of viable cells with intact membranes and active metabolism. wikipedia.org

Kinetics and Specificity of Esterase Activity (e.g., hGSTP1-1)

The rate of conversion of FDA-5-ITC to its fluorescent product is governed by the kinetics of the intracellular esterases. Studies have shown that the hydrolysis of similar compounds like fluorescein diacetate (FDA) can follow first-order reaction kinetics. For instance, in cell extracts of Saccharomyces cerevisiae, FDA hydrolysis occurs with a rate constant (K) of 0.33 s⁻¹. nih.gov In contrast, the hydrolysis of 5-(and-6)-carboxyfluorescein diacetate (cFDA) in the same system is described by Michaelis-Menten kinetics, with an apparent Vmax of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Km of 0.29 mM. nih.gov

Interestingly, human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in cancer cells, has been shown to selectively catalyze the esterolytic activity on FDA. nih.gov This specificity suggests that FDA derivatives could be developed as probes to detect cells with high GSTP1 activity. nih.gov The enzymatic activity on FDA is also influenced by the specific type of esterase present. For example, a study comparing five different esterases from S. cerevisiae found that Isoamyl acetate-hydrolyzing esterase (IAH1) exhibited the most efficient activity on fluorescein diacetate. berkeley.edu

Enzymatic Hydrolysis Kinetics of Fluorescein Derivatives
SubstrateOrganism/EnzymeKinetic ModelKinetic Parameters
Fluorescein diacetate (FDA)Saccharomyces cerevisiae cell extractFirst-orderK = 0.33 s⁻¹
5-(and-6)-carboxyfluorescein diacetate (cFDA)Saccharomyces cerevisiae cell extractMichaelis-MentenVmax = 12.3 nmol·min⁻¹·mg of protein⁻¹, Km = 0.29 mM
Fluorescein diacetate (FDA)Human GSTP1 (hGSTP1)Selective Hydrolysis-

Impact of Intracellular Environment on Hydrolysis Efficiency

The efficiency of enzymatic hydrolysis of FDA-5-ITC is significantly influenced by the intracellular environment, particularly pH. The optimal pH for the activity of FDA-hydrolyzing enzymes is generally in the range of 7.0 to 8.0. mdpi.com More specifically, maximum hydrolysis has been observed between pH 7.4 and 7.6. mdpi.com Abiotic hydrolysis of FDA becomes more significant at higher pH values, which is why a pH of 7.6 is often used in experimental setups. mdpi.com

Intracellular pH can change in response to cellular stress, such as heat shock. nih.gov For instance, yeast cells subjected to heat stress exhibit a drop in intracellular pH. nih.gov This acidification is a regulated process and can influence the cellular response to stress. nih.gov Given the pH sensitivity of the esterases that hydrolyze FDA-5-ITC, such changes in the intracellular environment could modulate the rate of fluorescent product formation.

Cellular Permeation and Subcellular Localization Mechanisms

The journey of FDA-5-ITC into the cell and the subsequent localization of its fluorescent product are governed by fundamental biophysical principles and cellular structures.

Passive Diffusion Characteristics across Biological Membranes

FDA-5-ITC, in its diacetate form, is a lipophilic molecule, a property that allows it to readily cross the lipid bilayer of the cell membrane. nih.govresearchgate.net This process occurs via passive diffusion, driven by the concentration gradient of the molecule across the membrane and does not require cellular energy. nih.govtaylorandfrancis.com The rate of passive diffusion is influenced by factors such as the molecule's size and polarity. nih.gov Once inside the cell, the enzymatic conversion to the hydrophilic fluorescein-5-isothiocyanate prevents it from diffusing back out across the membrane. nih.gov

Interaction with Biomolecules and Formation of Covalent Conjugates

The isothiocyanate group (-N=C=S) of fluorescein-5-isothiocyanate is a reactive moiety that can form covalent bonds with nucleophilic groups on biomolecules. aatbio.comwikipedia.org This reactivity is the basis for its use as a labeling agent for proteins and other molecules. aatbio.comaatbio.com The primary targets for this reaction are the free amine groups, such as the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues in proteins, forming a stable thiourea (B124793) bond. aatbio.comaatbio.comresearchgate.net

The efficiency and specificity of this conjugation reaction are highly dependent on the pH of the environment. While the α-amino groups are the primary target at a pH below 9.5, the ε-amino groups of lysine become more reactive at higher pH values. researchgate.net The isothiocyanate group can also react with other nucleophiles like sulfhydryl groups on cysteine residues. wikipedia.orgrsc.org Studies have shown that the selectivity of the reaction towards either amines or thiols can be modulated by pH. rsc.org For instance, benzyl (B1604629) isothiocyanates have shown enhanced reactivity and selectivity for cysteine residues. rsc.org

The covalent attachment of the fluorescein moiety to biomolecules like glutathione, an abundant intracellular thiol, has been utilized to study processes such as S-glutathionylation, a key post-translational modification of proteins. nih.govnih.gov

Reactivity of the Isothiocyanate Group
Functional GroupBiomolecule ExampleResulting BondpH Influence
Primary Amine (-NH₂)N-terminus of proteins, Lysine residuesThioureaHigher pH increases reactivity of ε-amino groups
Sulfhydryl (-SH)Cysteine residues, GlutathioneDithiocarbamate (B8719985)Selectivity can be modulated by pH

Advanced Research Applications of Fluorescein Diacetate 5 Isothiocyanat in Biological Sciences

Methodologies for Cellular Viability Assessment

The core principle behind the use of fluorescein (B123965) diacetate in viability assays lies in its interaction with living cells. The non-fluorescent and cell-permeant FDA molecule readily crosses the intact plasma membrane of viable cells. Once inside, intracellular esterases hydrolyze the diacetate groups, converting the molecule into the highly fluorescent compound fluorescein. ilsl.braatbio.com A healthy cell membrane retains the polar fluorescein, resulting in a bright green fluorescence that serves as a hallmark of viability. ilsl.brupenn.edu

Fluorescein diacetate-based assays provide a robust method for the quantitative determination of viable cell populations. Techniques such as flow cytometry and fluorescence microscopy are employed to measure the intensity of fluorescence, which is directly proportional to the number of viable cells in a sample. uc.edu Flow cytometry, in particular, allows for the rapid and accurate quantification of viable cells in suspension cultures, with the ability to measure concentrations ranging from as low as 100 cells/ml to 1 million cells/ml. nih.govaacrjournals.org This method involves a timed count of fluorescently labeled viable cells and knowledge of the flow rate of the instrument. nih.govaacrjournals.org

The quantitative power of FDA assays is further enhanced when used in conjunction with a counterstain for non-viable cells, such as propidium (B1200493) iodide (PI). wikipedia.org This dual-staining approach allows for a more precise differentiation and enumeration of live and dead cell populations within a sample. aatbio.comnih.gov

Table 1: Quantitative Viability Assessment using Fluorescein Diacetate

Parameter Method Organism/Cell Type Key Finding Reference
Viable Cell Concentration Flow Cytometry P388 murine and HL-60 human leukemia cells Accurate quantification from 100 to 1 million cells/ml in suspension culture. nih.govaacrjournals.org
Cell Viability Fluorescence Microscopy Human pancreatic islets Standard assessment for suitability for transplantation, with a viability score above 70% being a key criterion. wikipedia.org

The efficacy of fluorescein diacetate as a viability marker is often evaluated by comparing it with other established methods. These comparisons provide critical insights into the advantages and limitations of each technique depending on the biological context and the nature of the cellular injury.

For instance, while FDA accurately reflects cell survival after physical injury, it may underestimate the impact of chemotherapy on the reproductive potential of cancer cells when compared to clonogenic assays. nih.gov In studies on Giardia intestinalis cysts, FDA was found to consistently overestimate cyst viability compared to the in vitro excystation method, while propidium iodide (PI) tended to underestimate the number of non-viable cysts. ox.ac.ukcambridge.org

However, in the context of tissue-engineered skin, fluorescence values from FDA staining showed a significant correlation with results from the 3-(4,5-dimethylthiazol-2-Yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common metabolic activity indicator. uc.edunih.gov This suggests that for certain applications, FDA provides a reliable and non-destructive alternative to other viability assays. uc.edu

Table 2: Comparative Analysis of Fluorescein Diacetate with Other Viability Markers

FDA Compared With Cell Type/Organism Observation Reference
Trypan Blue, Clonogenic Assay, MTT, DNA Synthesis Measurement Chondrocytes and sarcoma cells FDA accurately reflects cell survival after physical injury but underestimates the effect of chemotherapy on reproductive potential in vitro. nih.gov
Propidium Iodide (PI) and in vitro excystation Giardia intestinalis cysts FDA consistently overestimated cyst viability compared to in vitro excystation. ox.ac.ukcambridge.org
MTT Assay Tissue-engineered skin A significant correlation was found between FDA fluorescence and MTT values (p < 0.001). uc.edunih.gov

The utility of fluorescein diacetate-based viability assays extends across a wide spectrum of biological systems, demonstrating its versatility as a research tool.

Microorganisms: FDA has been successfully used to assess the viability of various microorganisms, including bacteria, algae, fungi, and protozoa. researchgate.net It is employed in environmental microbiology to measure the enzymatic activity of microbes in soil and aquatic samples. wikipedia.org In medical microbiology, it has been used to determine the viability of Mycobacterium species, the causative agents of tuberculosis and leprosy. ilsl.brnih.gov

Plant Cells: In plant sciences, FDA is a well-established stain for determining the viability of a range of cell types and tissues, including protoplasts, pollen, seeds, and roots. researchgate.netsigmaaldrich.comcabri.org It is considered an optimal dye for staining viable plant cells, with protocols optimized for various species. sigmaaldrich.comnih.gov

Mammalian Cell Lines: A primary application of FDA is in the assessment of viability in mammalian cell cultures. It has been used in studies involving leukemia cells, chondrocytes, sarcoma cells, and cultured neurons. nih.govaacrjournals.orgnih.govsigmaaldrich.com The ability to quickly and accurately determine cell viability is crucial in fields such as cancer research, drug discovery, and toxicology.

Tissue Engineering: FDA assays are particularly valuable in the field of tissue engineering, where ensuring the viability of cells within three-dimensional constructs is paramount for their successful clinical application. uc.edunih.gov It allows for the non-destructive, comprehensive measurement of cellular distribution and viability in engineered tissues like cultured skin substitutes and fibroblast-collagen-GAG constructs. nih.govresearchgate.netresearchgate.net This facilitates quality assurance before transplantation. uc.edunih.gov

Table 3: Applications of Fluorescein Diacetate in Diverse Biological Systems

Biological System Specific Application Key Finding Reference
Microorganisms Viability of Mycobacterium smegmatis FDA in combination with ethidium (B1194527) bromide provides a reliable method for determining viability. ilsl.br
Plant Cells Viability of various plant species and tissue types FDA is an optimal dye for staining viable plant cells, often used with propidium iodide. sigmaaldrich.com
Mammalian Cell Lines Viability of cryopreserved osteochondral allografts Flow cytometric application of FDA is a potential tool for evaluating chondrocyte survival. nih.gov

Enzyme Activity Profiling and Inhibitor Screening

Beyond its role as a viability marker, fluorescein diacetate serves as a versatile substrate for profiling the activity of various enzymes and for screening potential inhibitors. The enzymatic hydrolysis of FDA to fluorescein is the fundamental reaction that enables these applications. wikipedia.org

Fluorescein diacetate is widely recognized as a substrate for non-specific esterases. This property is exploited to measure total esterase activity in a variety of samples, including environmental sources like lake water and within cellular systems. sigmaaldrich.comresearchgate.net The rate of fluorescein production, measured fluorometrically, provides a quantitative measure of esterase activity. researchgate.net

More recently, research has demonstrated that fluorescein diacetate is also a substrate for the Pi-class glutathione (B108866) S-transferase (GSTP1). nih.govmedchemexpress.com This enzyme, often overexpressed in cancer cells, exhibits esterolytic activity towards FDA. nih.gov This discovery has opened new avenues for studying GSTP1 activity and its role in cellular processes. The fluorescence activation of FDA is dependent on the presence of both GSTP1 and glutathione (GSH). medchemexpress.com This specificity allows for the characterization of GSTP1 activity even in complex biological samples. nih.gov

Table 4: Enzyme Activity Characterization using Fluorescein Diacetate

Enzyme Sample Type Method Key Finding Reference
Esterase Lake water Fluorimetric assay FDA is a suitable substrate for measuring particulate and dissolved esterase activity. researchgate.net
Esterase Mycobacterial lysates In-gel fluorescence assay Fluorogenic probes derived from fluorescein can reveal esterase activity in protein gels. nih.gov
Glutathione S-Transferase (GSTP1) Recombinant human GSTP1-1 In vitro fluorescence assay FDA is selectively activated by the esterolytic activity of human GSTP1. nih.govmedchemexpress.com

The principle of using a non-fluorescent precursor that is enzymatically converted into a fluorescent product is a cornerstone of modern enzyme assay development. nih.govthermofisher.com Fluorescein diacetate is a classic example of such a fluorogenic substrate. thermofisher.commdpi.com Its derivatives and analogues have been synthesized to create probes with improved properties, such as better cellular retention or different spectral characteristics. aatbio.comnih.gov

For example, carboxyfluorescein diacetate (CFDA) was developed to address the issue of fluorescein leakage from cells. The additional negative charges on carboxyfluorescein enhance its retention within viable cells. thermofisher.com The development of such probes has expanded the toolkit available to researchers for studying a wide range of enzymatic activities in both live and fixed cells, as well as in high-throughput screening formats. thermofisher.com The versatility of the fluorescein scaffold continues to inspire the design of novel fluorogenic substrates for various enzymatic assays.

Screening for Enzyme Modulators and Inhibitors

While Fluorescein-diacetate-5-isothiocyanate itself is not extensively documented as a primary tool for high-throughput screening of enzyme modulators and inhibitors, its core structures, fluorescein diacetate (FDA) and fluorescein isothiocyanate (FITC), are fundamental to relevant screening assays. The principle behind these assays can be adapted to understand the potential, albeit less common, application of FD-5-ITC.

The foundational assay relies on the enzymatic hydrolysis of fluorescein diacetate (FDA). utoledo.eduwikipedia.org Non-fluorescent FDA is cleaved by a variety of non-specific enzymes, including esterases, proteases, and lipases, to produce the highly fluorescent compound fluorescein. utoledo.eduijcmas.com This reaction forms the basis of a simple and sensitive method for measuring total microbial and soil enzyme activity. utoledo.eduijcmas.com To screen for enzyme modulators or inhibitors, a test compound would be introduced to the enzymatic reaction. A decrease in the rate of fluorescein production would indicate the presence of an inhibitor, while an increase might suggest an activator.

Another relevant screening strategy involves using a substrate that has been covalently labeled with FITC. For example, FITC-labeled casein is a well-established substrate for assaying various proteases like trypsin, chymotrypsin, and elastase. nih.govnih.gov In this type of assay, the FITC-casein conjugate is largely intact and its fluorescence may be quenched. When a protease is active, it cleaves the casein into smaller, FITC-labeled peptide fragments. nih.gov The subsequent change in the fluorescent signal, often after separating the cleaved fragments from the intact substrate, is proportional to the enzyme's activity. nih.gov The introduction of potential inhibitors or modulators would alter the rate of this change.

Theoretically, FD-5-ITC could be used in a multi-step process where it first labels a substrate via its isothiocyanate group, and then the diacetate groups serve as a secondary target for another class of enzymes (esterases). However, this complex approach is not standard, and simpler, more direct substrates like FDA or FITC-casein are generally preferred for their robustness and ease of use in screening applications.

Fluorescent Labeling and Bioconjugation Strategies

The primary and most widespread application of fluorescein-diacetate-5-isothiocyanate and its active form, FITC, is in the fluorescent labeling of biomolecules. The isothiocyanate group provides a reactive handle for covalent attachment to various biological macromolecules.

The isothiocyanate group of FITC reacts readily with nucleophilic groups on proteins, primarily the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain. medchemexpress.compeptideweb.comaatbio.com This reaction forms a stable thiourea (B124793) bond, covalently linking the fluorescein fluorophore to the protein. aatbio.comtdblabs.se This process is a cornerstone of immunofluorescence and other protein-based detection methods. medchemexpress.com

Optimal conditions for labeling proteins with FITC typically involve a slightly alkaline pH (around 8.5-9.5), which ensures that the target amino groups are deprotonated and thus more nucleophilic. nih.govselleckchem.com The concentration of the protein and the molar ratio of FITC to protein are critical parameters that need to be optimized to achieve the desired degree of labeling without compromising the protein's function. nih.govselleckchem.com Over-conjugation can lead to a decrease in the biological activity of the protein and can sometimes cause issues with non-specific binding due to the increased negative charge contributed by the FITC molecules. ulab360.com

FITC-labeled antibodies are extensively used as secondary antibodies in immunofluorescence microscopy and flow cytometry, allowing for the detection and localization of specific antigens within cells and tissues. aatbio.com Similarly, peptides can be labeled with FITC to study their uptake by cells, localization, and interaction with other molecules. peptideweb.comscience.gov

Table 1: Key Parameters for FITC Conjugation to Proteins

ParameterRecommended ConditionRationale
pH 8.5 - 9.5Deprotonation of primary amines to enhance nucleophilicity. nih.govselleckchem.com
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency. nih.govselleckchem.com
Reaction Time 30-60 minutes at room temperature or longer at 4°CDependent on temperature and desired degree of labeling. nih.gov
Purification Gel filtration or dialysisRemoval of unconjugated FITC is crucial to reduce background fluorescence. ulab360.com

Fluorescein is also one of the most commonly used fluorescent dyes for labeling nucleic acids. genelink.comjenabioscience.com Amine-modified oligonucleotides can be synthesized to include a primary amine at a specific position (typically the 5' or 3' end), which can then be labeled with FITC in the same manner as proteins. aatbio.com These fluorescently-labeled oligonucleotides are invaluable tools in a multitude of molecular biology techniques.

In hybridization studies, such as fluorescence in situ hybridization (FISH), FITC-labeled probes are used to detect and visualize specific DNA or RNA sequences within the context of the cell or tissue. They are also fundamental components of real-time polymerase chain reaction (PCR) probes, such as TaqMan probes and molecular beacons, where the fluorescein signal is used to quantify the amount of amplified DNA. genelink.com The detection of hybrid formation between a FITC-labeled probe and its complementary target sequence can be monitored by changes in fluorescence polarization, providing a method for sequence detection in solution. nih.gov

Table 2: Applications of FITC-Labeled Oligonucleotides

ApplicationPrinciple
Fluorescence in situ Hybridization (FISH) A FITC-labeled probe hybridizes to a specific DNA or RNA sequence in cells or tissues, allowing for its visualization.
Real-Time PCR Probes FITC acts as a reporter fluorophore in probes like TaqMan, where its fluorescence is unquenched upon hybridization and/or cleavage during PCR. genelink.com
Molecular Beacons A hairpin-shaped probe with FITC at one end and a quencher at the other fluoresces only when it binds to its target sequence, forcing the hairpin to open. genelink.com
DNA Sequencing and Fragment Analysis FITC-labeled primers are used to generate fluorescently-labeled DNA fragments that can be detected during automated sequencing or fragment analysis. genelink.com

The use of FITC-conjugated antibodies is central to the fields of immunoassays and immunocytochemistry. In immunocytochemistry and immunohistochemistry, these antibodies are used to stain cells and tissue sections, respectively, to visualize the distribution of specific antigens. aatbio.com The intense green fluorescence of FITC provides high-contrast images against a dark background when viewed with a fluorescence microscope.

In flow cytometry, cells in suspension are stained with FITC-labeled antibodies that bind to specific cell surface or intracellular markers. As the cells pass one by one through a laser beam, the attached FITC is excited, and the emitted fluorescence is detected. medchemexpress.com This allows for the rapid identification, quantification, and sorting of different cell populations based on their protein expression profiles.

FITC is also employed in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), although in these cases, it is often the substrate for an enzyme rather than a direct label on the antibody. However, fluorescence-based immunoassays that use FITC-labeled antibodies offer a sensitive alternative to colorimetric methods.

Probing and Sensing of Intracellular Physiological Parameters

The fluorescent properties of the fluorescein core are sensitive to its local environment, a characteristic that has been exploited to develop probes for various intracellular physiological parameters.

The fluorescence intensity of fluorescein is highly dependent on pH. nih.gov Its fluorescence quantum yield decreases significantly as the pH drops below its pKa of approximately 6.4. nih.gov This inherent pH sensitivity allows fluorescein and its derivatives to be used as intracellular pH indicators.

For more robust and quantitative measurements that are less susceptible to variations in probe concentration, photobleaching, or instrument settings, ratiometric sensing is often employed. scienceopen.com Ratiometric pH sensors can be constructed by conjugating a pH-sensitive dye like FITC with a pH-insensitive dye. scienceopen.com For example, a sensor has been developed by linking FITC with a cyanine (B1664457) dye that selectively targets mitochondria. scienceopen.com In this hybrid molecule, the cyanine fluorescence is stable, while the FITC fluorescence changes with pH. The ratio of the two emission intensities provides a reliable measure of the mitochondrial pH. scienceopen.com

Another approach involves conjugating FITC to nanoparticles or quantum dots. nih.govnih.gov In one such system, FITC was combined with cadmium telluride quantum dots (CdTe QDs). The ratiometric photoluminescence intensity of the conjugate (the ratio of FITC emission to QD emission) showed a linear response to pH in the range of 5.3 to 8.7. nih.gov These ratiometric approaches provide a powerful means to accurately map pH gradients within living cells and organelles. nih.govresearchgate.net

Detection of Reactive Oxygen Species and Metabolic States

Fluorescein-diacetate-5-isothiocyanate and its related compounds are instrumental in the sensitive detection of intracellular reactive oxygen species (ROS) and the assessment of cellular metabolic states. The underlying principle of these assays hinges on the enzymatic activity within viable cells. Non-fluorescent, cell-permeant derivatives of fluorescein, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), are widely employed for ROS detection. thermofisher.comresearchgate.net Upon diffusing into the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule, now 2',7'-dichlorodihydrofluorescein (H₂DCF), trapped within the cytosol. researchgate.net Subsequent oxidation of H₂DCF by ROS, such as hydroxyl radicals, converts it into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). thermofisher.com The resultant green fluorescence intensity is directly proportional to the level of intracellular ROS. elabscience.com This method is adaptable for various analytical platforms, including fluorescence microscopy, flow cytometry, and microplate readers. thermofisher.comnih.gov

The fluorescein diacetate (FDA) assay is also a well-established method for measuring general metabolic activity, particularly in phytoplankton and cultured hepatocytes. researchgate.netnih.gov Similar to the ROS detection mechanism, FDA, a non-fluorescent molecule, readily permeates cell membranes. researchgate.net Inside metabolically active cells, non-specific esterases hydrolyze FDA to produce the fluorescent compound fluorescein. researchgate.netnih.gov The intensity of the resulting green fluorescence serves as an indicator of enzymatic activity and, by extension, cell viability and metabolic function. nih.gov Studies have shown a strong correlation between FDA staining intensity and specific hepatocyte functions, such as albumin production and cytochrome P-450 activity. nih.gov However, it is important to note that under certain stress conditions, such as nutrient deficiency or low temperature, esterase activity may not directly correlate with photosynthetic activity, indicating the need for careful interpretation of results. researchgate.net

Parameter Probing Molecule Mechanism of Action Detected Signal Application
Reactive Oxygen Species 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)Intracellular esterase cleavage followed by oxidation by ROS. thermofisher.comresearchgate.netGreen fluorescence from dichlorofluorescein (DCF). thermofisher.comQuantifying cellular oxidative stress. nih.gov
Metabolic Activity Fluorescein diacetate (FDA)Intracellular esterase cleavage. researchgate.netnih.govGreen fluorescence from fluorescein. nih.govAssessing cell viability and function. nih.gov

Cellular Tracking and Migration Studies in vitro and in vivo

The covalent labeling of cells with fluorescent dyes is a cornerstone of modern cell biology, enabling the tracking of cell populations and the study of their migration patterns both in culture (in vitro) and within living organisms (in vivo). Fluorescein isothiocyanate (FITC) and its derivatives are frequently used for this purpose due to their bright fluorescence and ability to form stable conjugates with intracellular proteins. nih.govselleckchem.com The isothiocyanate group reacts with primary amine groups on proteins, effectively tagging the cells with a fluorescent marker. polscientific.com This labeling is generally stable and can be passed on to daughter cells upon cell division, making it a valuable tool for proliferation studies. polscientific.com

Derivatives like carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) are particularly popular for long-term cell tracking. polscientific.com Similar to FDA, CFDA-SE is cell-permeant and becomes fluorescent after its acetate groups are cleaved by intracellular esterases. The succinimidyl ester group then reacts with intracellular amines, ensuring the fluorescent probe is retained within the cell for extended periods. polscientific.com

While these fluorescent labeling techniques are powerful, research has indicated that the labeling process itself can sometimes influence cellular behavior. researchgate.net Some studies have shown that intracellular fluorescent dyes, including FITC, can affect the in vivo homing and migration capacity of certain cell types, such as B lymphocytes, without having a direct impact on their in vitro chemotactic or adhesive properties. researchgate.net Therefore, when conducting cell migration studies, it is crucial to consider the potential effects of the fluorescent label on the biological process being investigated and to include appropriate controls. researchgate.net Despite these considerations, direct fluorescent labeling remains a vital technique for visualizing and quantifying cell movement and fate. nih.gov

Compound Labeling Mechanism Key Feature Noteworthy Consideration
Fluorescein isothiocyanate (FITC) Covalent binding to intracellular proteins via amine groups. polscientific.comStable, bright fluorescence suitable for tracking. nih.govMay affect in vivo cell migration. researchgate.net
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) Intracellular esterase cleavage followed by covalent binding to amine groups. polscientific.comExcellent retention for long-term studies and proliferation analysis. polscientific.comPotential for altering cellular functions should be controlled for. researchgate.net

Integration in Biosensor Development and Diagnostic Probes

The unique photophysical properties of fluorescein and its derivatives have led to their extensive integration into the development of biosensors and diagnostic probes. researchgate.net Fluorescein-5-isothiocyanate (FITC) is a commonly used fluorescent marker for labeling biomolecules, such as proteins and antibodies, to create probes for various detection assays. nih.gov These labeled molecules can then be used in techniques like fluorescent antibody staining to identify specific cellular components or pathogens. nih.gov

A significant application of fluorescein derivatives in biosensor technology is in the development of fluorescence resonance energy transfer (FRET)-based sensors. For example, a glucose biosensor has been developed using FITC-labeled dextran (B179266) and a rhodamine-labeled concanavalin (B7782731) A. umich.edu In the absence of glucose, the two fluorophores are in close proximity, leading to quenching of the FITC fluorescence. nih.gov When glucose is present, it competitively binds to concanavalin A, displacing the FITC-dextran and causing an increase in fluorescence intensity that is proportional to the glucose concentration. umich.edunih.gov This principle allows for the creation of ratiometric sensors that can provide quantitative measurements of specific analytes. nih.gov

Furthermore, FITC has been utilized in the synthesis of dual-emission probes, such as by conjugating it to bovine serum albumin-stabilized gold nanoclusters. nih.gov These probes can exhibit fluorescence at two different wavelengths, with one emission being sensitive to a specific analyte (like hydrogen peroxide or pH) and the other serving as an internal reference, enhancing the accuracy and reliability of the sensor. nih.gov The versatility of fluorescein isothiocyanate as a labeling agent continues to drive innovation in the design of sensitive and selective biosensors for a wide range of biological and clinical applications. researchgate.net

Biosensor/Probe Type Fluorescein Derivative Principle of Operation Target Analyte Example
FRET-based Sensor FITC-dextranFluorescence Resonance Energy Transfer with a quencher molecule. umich.edunih.govGlucose. nih.gov
Dual-Emission Probe FITC-conjugated protein-gold nanoclustersRatiometric detection based on analyte-sensitive and reference fluorescence. nih.govHydrogen peroxide, pH. nih.gov
Fluorescent Antibody Staining FITC-labeled antibodiesSpecific binding of labeled antibody to target antigen. nih.govCellular proteins, pathogens. nih.gov

Photosensitizer Applications in Targeted Therapies Research

Fluorescein and its derivatives can function as photosensitizers, molecules that generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength. nih.govnih.gov This property is the foundation of photodynamic therapy (PDT), a therapeutic strategy being investigated for the treatment of various diseases, including cancer. mdpi.com In PDT, a photosensitizer is administered and allowed to accumulate in the target tissue. Subsequent irradiation with light triggers the production of ROS, leading to localized cell death and tissue destruction. mdpi.com

The isothiocyanate group of FITC allows for its conjugation to targeting moieties, such as monoclonal antibodies. nih.gov This approach enables the development of targeted phototoxic agents. By attaching fluorescein to an antibody that specifically recognizes a surface antigen on cancer cells, the photosensitizer can be selectively delivered to the tumor site, minimizing damage to surrounding healthy tissues. nih.gov While fluorescein itself has a high fluorescence quantum yield, which means it dissipates much of the absorbed light energy as fluorescence rather than generating ROS, its photodynamic efficiency can be significantly enhanced through chemical modification, such as iodination. nih.gov

Research has demonstrated that fluorescein-labeled antibodies can be converted into effective photodynamic sensitizers that selectively kill target cells upon illumination. nih.gov This strategy provides a straightforward method for preparing a wide array of targeted phototoxic agents for the selective destruction of specific cell populations or tissues. The development of novel nanophotosensitizers, which can improve the delivery and efficacy of photosensitizers like chlorin (B1196114) e6, further highlights the potential of light-activated therapies in oncology. mdpi.com Rose Bengal, a halogenated derivative of fluorescein, has also shown promise as a photosensitizer in preclinical studies for hepatocellular carcinoma. mdpi.com

Application Area Key Principle Mechanism Advantage
Targeted Photodynamic Therapy Selective delivery of a photosensitizer to target cells. nih.govLight activation of the photosensitizer generates ROS, inducing localized cell death. mdpi.comEnhanced specificity and reduced side effects compared to non-targeted therapies. nih.gov
Antibody-Drug Conjugates Covalent attachment of fluorescein to a tumor-specific antibody. nih.govAntibody directs the photosensitizer to the target cell. nih.govProvides a platform for creating a large number of targeted therapeutic agents. nih.gov

Methodological Considerations and Limitations in Fluorescein Diacetate 5 Isothiocyanat Research

Factors Influencing Fluorescence Signal Stability and Intensity

The stability and intensity of the fluorescent signal generated from the hydrolysis of FDA-5-FITC are not constant but are influenced by various environmental and experimental factors.

The fluorescence of fluorescein (B123965), the product of FDA-5-FITC hydrolysis, is highly dependent on the pH of the surrounding medium. nih.gov The most fluorescent form of the molecule, the di-anion, is most prominent at neutral and physiological pH. nih.gov However, as the environment becomes more acidic, the fluorescence intensity decreases dramatically. nih.govaatbio.com For instance, the signal intensity of FITC-labeled conjugates can decrease by over 95% as the pH is lowered from 10 to 3. aatbio.com The fluorescence of fluorescein isothiocyanate itself has been shown to be maximal around pH 8.7. dtic.mil This pH sensitivity necessitates careful control and buffering of the experimental medium to ensure consistent and comparable results.

A second major factor affecting signal intensity is photobleaching, or the light-induced degradation of the fluorophore. nih.gov Fluorescein and its derivatives are known to be susceptible to photobleaching when exposed to intense light, causing the fluorescent signal to fade over time. nih.govresearchgate.netwikipedia.org This can be a significant issue in applications requiring repeated measurements or prolonged exposure, such as fluorescence microscopy. nih.gov One study noted that fluorescein isothiocyanate (FITC) experienced a fluorescence reduction of more than 20% within just 80 seconds of exposure under a fluorescent microscope. researchgate.net Consequently, experiments using these dyes must be conducted swiftly, and samples should be protected from light. nih.gov

Table 1: Factors Affecting Fluorescein Fluorescence

FactorEffect on FluorescenceKey FindingsCitations
pH Highly sensitive; intensity decreases in acidic conditions.Maximum fluorescence for FITC is around pH 8.7. Signal can decrease by >95% when pH drops from 10 to 3. nih.govaatbio.comdtic.mil
Photobleaching Signal progressively decreases under light exposure.Considered a "most problematic drawback." Fluorescence can reduce by over 20% in 80 seconds. nih.govresearchgate.netwikipedia.org

A significant challenge in using FDA-based assays is the potential for the compound to hydrolyze into its fluorescent form, fluorescein, in the absence of cellular enzymatic activity. researchgate.netnih.gov This abiotic hydrolysis leads to background fluorescence, which can complicate the distinction between live and dead cells, potentially leading to false-positive results where non-viable cells are incorrectly identified as viable. researchgate.net

Research has shown that various common components of microbiological media and buffers can promote this non-enzymatic hydrolysis. researchgate.netnih.gov These components include yeast extract, peptone, and tryptone, as well as buffer systems like Tris-HCl and sodium phosphate. researchgate.netnih.gov This phenomenon underscores the importance of running appropriate controls, including cell-free media blanks, to quantify and subtract background fluorescence from the measurements. researchgate.netmdpi.com

Challenges in Quantitative Analysis and Data Interpretation

The accurate quantification and interpretation of data from FDA-5-FITC research are complicated by the aforementioned limitations. The combination of pH sensitivity, rapid photobleaching, non-enzymatic hydrolysis, and fluorescence quenching creates a significant potential for variability and inaccuracy in quantitative measurements. nih.govresearchgate.netresearchgate.netnih.gov

Comparative Efficacy and Specificity with Alternative Fluorescent Probes

The utility of Fluorescein-diacetate-5-isothiocyanate (FDA) and its related compound, Fluorescein isothiocyanate (FITC), in research is often evaluated in the context of alternative fluorescent probes. The selection of an appropriate probe depends on the specific requirements of the experiment, including the target molecule, the imaging system, and the desired photophysical properties. Key parameters for comparison include photostability, fluorescence intensity (brightness), cell retention, and pH sensitivity.

Several classes of fluorescent probes serve as alternatives to FDA and FITC, each with distinct advantages and disadvantages. These include other fluorescein derivatives, rhodamine-based dyes, modern proprietary dyes like the Alexa Fluor and DyLight series, and semiconductor nanocrystals known as quantum dots.

Comparison with Other Fluorescein Derivatives

While FDA was one of the first fluorescent indicators for cell viability, its rapid leakage from viable cells is a significant drawback. thermofisher.com Newer derivatives have been developed to address this limitation.

Calcein (B42510) AM : This probe is a widely used alternative for cell viability and adhesion assays. thermofisher.com Intracellular esterases cleave the acetoxymethyl (AM) ester groups, yielding the fluorescent molecule calcein, which is much better retained in cells with intact membranes compared to the fluorescein product of FDA hydrolysis. thermofisher.com In many mammalian cell types, calcein also tends to exhibit brighter fluorescence than fluorescein. thermofisher.com

BCECF AM : 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF AM) is another derivative whose hydrolysis product is better retained within viable cells due to carrying 4-5 negative charges. thermofisher.com It is frequently used for cytotoxicity and cell proliferation assays. However, its fluorescence is pH-dependent and is significantly reduced in acidic environments, which can be a limitation. thermofisher.com

Comparative Analysis of Cell Retention for Fluorescein-Based Probes

ProbeRelative Cell RetentionPrimary Advantage over FDA
Fluorescein Diacetate (FDA)PoorN/A (Baseline)
Carboxyfluorescein Diacetate (CFDA)ModerateImproved retention over FDA
BCECF AMGoodSignificantly improved retention due to higher negative charge thermofisher.com
Calcein AMExcellentSuperior cell retention compared to FDA, CFDA, and BCECF thermofisher.com

Comparison with Rhodamine Dyes

Rhodamine derivatives, such as Lissamine Rhodamine (RB 200), offer a different set of spectral and photophysical properties. They are often used in applications requiring greater photostability.

Lissamine Rhodamine (RB 200) : Studies comparing FITC with RB 200 for antibody labeling have shown that RB 200 conjugates can provide brighter staining and consistently better contrast after purification. nih.govnih.gov A critical advantage of RB 200 is its exceptional photostability; its fluorescence does not demonstrably fade even after several minutes of irradiation, whereas FITC fluorescence fades rapidly. nih.govnih.gov

Comparison with Modern Proprietary Dyes

In recent years, a number of advanced fluorescent dyes have been engineered to overcome the limitations of traditional fluorophores like FITC.

Alexa Fluor Dyes : This series of dyes, such as Alexa Fluor 488 and Alexa Fluor 568, are known for their superior performance. They are significantly more photostable and yield brighter conjugates than FITC. wikipedia.orgnih.govthermofisher.comcelljournal.org Furthermore, their fluorescence is largely insensitive to pH variations, a notable advantage over the pH-sensitive signal of fluorescein. thermofisher.comaatbio.com Research has shown that under continuous illumination, FITC fluorescence can decrease by over 20% in just 80 seconds, while Alexa Fluor 568 fluorescence diminishes by only about 15% under similar conditions. researchgate.net

DyLight Dyes : Similar to the Alexa Fluor series, DyLight dyes (e.g., DyLight 488) have been developed as alternatives to FITC, offering enhanced photostability and brightness. wikipedia.org

Photostability and Brightness Comparison: FITC vs. Alternatives

ProbeRelative PhotostabilityRelative BrightnessKey Findings
Fluorescein Isothiocyanate (FITC)LowGoodFluorescence fades rapidly under excitation. nih.govthermofisher.com Signal is pH-sensitive. thermofisher.com
Lissamine Rhodamine (RB 200)Very HighVery GoodShows no demonstrable fading under prolonged irradiation. nih.govnih.gov
Alexa Fluor 488/568HighExcellentSignificantly more photostable and brighter than FITC. nih.govthermofisher.comcelljournal.org Insensitive to pH. aatbio.com
Quantum Dots (QDs)Extremely HighExcellentFluorescence remained stable for days to months, while FITC faded in minutes. nih.gov

Comparison with Quantum Dots (QDs)

Quantum dots represent a different class of fluorescent labels based on semiconductor nanocrystals. Their unique optical properties make them a powerful alternative.

Quantum Dots (QDs) : When compared with FITC for immunolabeling, QDs have demonstrated similar sensitivity for antigen detection. nih.gov Their primary advantage is their extraordinary photostability. In one study, the fluorescence of QDs remained stable for over a month in 92% of cases, whereas the fluorescence from FITC became undetectable after only 6 minutes of continuous excitation. nih.gov This makes QDs highly suitable for long-term imaging experiments.

Future Research Directions and Emerging Applications of Fluorescein Diacetate 5 Isothiocyanat

Design of Next-Generation Fluorescent Probes with Enhanced Properties

A significant area of future research involves the rational design of new fluorescent probes derived from the fluorescein (B123965) scaffold to overcome some of the limitations of existing dyes. acs.orgresearchgate.net The goal is to create probes with enhanced properties such as improved photostability, higher quantum yields, larger Stokes shifts, and tailored sensitivities to specific biological targets. researchgate.net

One strategy involves modifying the xanthene ring or the benzoic acid moiety of the fluorescein structure. acs.orgresearchgate.net These modifications can influence the electronic properties of the molecule, thereby altering its fluorescence characteristics. For instance, the introduction of different functional groups can modulate the photoinduced electron transfer (PET) process, which is a key mechanism controlling the fluorescence of many fluorescein-based probes. acs.orgresearchgate.netnih.gov By fine-tuning the PET process, researchers can design probes that exhibit an "off-on" fluorescence response upon binding to a specific analyte, leading to a high signal-to-noise ratio. mdpi.com

Efforts are also underway to develop probes with longer emission wavelengths to minimize background fluorescence from biological samples and to enable deeper tissue imaging. researchgate.net This can be achieved by extending the π-conjugation system of the fluorophore. Furthermore, the development of probes with large Stokes shifts is a priority to reduce self-quenching and improve the efficiency of fluorescence detection. researchgate.net

Table 1: Key Properties for Next-Generation Fluorescent Probes

PropertyDesired EnhancementRationale
Photostability Increased resistance to photobleachingAllows for longer imaging times and more accurate quantification.
Quantum Yield Higher fluorescence intensity per absorbed photonImproves signal brightness and sensitivity.
Stokes Shift Larger separation between excitation and emission maximaReduces self-quenching and background interference.
Specificity High selectivity for the target molecule or ionMinimizes off-target signals and provides more accurate biological information.
Wavelength Red-shifted excitation and emissionEnables deeper tissue penetration and reduces cellular autofluorescence.

Development of Advanced Imaging Techniques

The evolution of advanced imaging techniques, such as super-resolution microscopy and sophisticated live-cell imaging, presents new opportunities and challenges for the application of fluorescent probes like FDA-5-IS. researchgate.net

Super-resolution microscopy techniques, which bypass the diffraction limit of light, demand fluorescent probes with specific photophysical properties. rsc.orgnorthwestern.edu For techniques like stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), probes that can be reversibly or irreversibly photoswitched between a fluorescent and a dark state are required. rsc.org While fluorescein derivatives have been explored for super-resolution applications, further modifications to the FDA-5-IS structure may be necessary to optimize its photoswitching characteristics for these demanding techniques. nih.gov

In the realm of live-cell imaging, the primary challenge is to visualize dynamic cellular processes over extended periods without inducing phototoxicity. nih.govthermofisher.com This necessitates the use of highly photostable probes that can be excited with low-power light. thermofisher.com Furthermore, the diacetate groups of FDA-5-IS allow it to be cell-permeant, where intracellular esterases cleave them to release the fluorescent fluorescein. upenn.eduthermofisher.com This property is highly advantageous for live-cell imaging, and future research will likely focus on developing derivatives with improved cell loading and retention characteristics. nih.govibidi.com The isothiocyanate group allows for covalent labeling of intracellular proteins, which can then be tracked over time. chemisgroup.us

Expansion into Novel Biological Systems and Disease Models

While FDA-5-IS and its parent compound, fluorescein diacetate (FDA), have been traditionally used for cell viability assays, there is a growing interest in expanding their application to more complex biological systems and disease models. upenn.edunih.govresearchgate.netresearchgate.net

Researchers are exploring the use of FDA-based probes to monitor cellular processes in real-time within three-dimensional (3D) cell cultures, organoids, and even small organisms. ibidi.com These models more accurately recapitulate the in vivo environment and can provide more physiologically relevant data. The ability of FDA to diffuse into these complex structures and report on cell viability is a key advantage. upenn.edunih.gov

Furthermore, the development of targeted fluorescent probes based on the FDA-5-IS scaffold is a promising avenue for disease diagnosis and monitoring. mdpi.comnih.gov By conjugating FDA-5-IS to molecules that specifically bind to disease biomarkers, such as antibodies or peptides, researchers can develop probes that accumulate in diseased tissues, allowing for their visualization. nih.gov For example, fluorescein-based probes have been used for pH monitoring in biological systems, which is relevant to cancer diagnostics as tumor microenvironments are often acidic. mdpi.com There is also potential for its use in diagnosing conditions like rifampicin-resistant tuberculosis. nih.gov Its application has also been explored in lymphatic surgery. nih.gov

Synergistic Applications with Nanomaterials and Drug Delivery Systems

The integration of FDA-5-IS with nanomaterials and drug delivery systems is an emerging area with significant potential for both imaging and therapeutic applications. nih.gov Nanoparticles, such as mesoporous silica (B1680970) nanoparticles, chitosan (B1678972) nanoparticles, and magnetic nanoparticles, can serve as carriers for FDA-5-IS, offering several advantages. nih.govnih.govresearchgate.netgrafiati.com

Labeling nanocarriers with FDA-5-IS allows for the tracking of their biodistribution and cellular uptake. nih.govnih.govnih.gov This is crucial for optimizing the design of drug delivery systems to ensure that they reach their target site. For instance, fluorescein isothiocyanate-tagged chitosan nanoparticles have been used to monitor the fate of orally administered drugs. nih.gov Similarly, mesoporous silica nanoparticles labeled with fluorescein isothiocyanate have been used to track the delivery of antioxidants. nih.gov

Moreover, the combination of FDA-5-IS with magnetic nanoparticles can create multifunctional probes for both fluorescence imaging and magnetic resonance imaging (MRI). chemisgroup.us This dual-modality imaging can provide complementary information about the biological system being studied. The isothiocyanate group of FDA-5-IS allows for its covalent attachment to the surface of these nanoparticles. chemisgroup.usmdpi.com Dendrimers cored with fluorescein isothiocyanate are also being explored as drug delivery agents.

Computational Modeling and Predictive Analytics for Probe Behavior

Computational modeling and predictive analytics are becoming increasingly important tools in the design and development of new fluorescent probes. nih.govnih.govchemrxiv.orgnih.gov By using quantum chemical calculations and molecular dynamics simulations, researchers can predict the photophysical properties of a probe before it is synthesized, thereby saving time and resources. nih.gov

These computational methods can be used to understand the relationship between the structure of a fluorescein derivative and its fluorescence properties. acs.orgnih.gov For example, time-dependent density functional theory (TD-DFT) can be used to predict the absorption and emission wavelengths of a probe. chemrxiv.orgnih.gov Molecular dynamics simulations can provide insights into how a probe interacts with its biological environment, which can affect its fluorescence. nih.gov

Machine learning algorithms are also being employed to predict the properties of fluorescent probes based on large datasets of known molecules. nih.govchemrxiv.org These predictive models can accelerate the discovery of new probes with desired characteristics. As these computational tools become more sophisticated, they will play an increasingly integral role in the development of next-generation fluorescent probes based on the FDA-5-IS scaffold.

Q & A

Q. What methodologies quantify intracellular stability and metabolic processing?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed metabolites (e.g., fluorescein-5-isothiocyanate-glutathione adducts) in cell lysates.
  • Fluorescence Lifetime Imaging Microscopy (FLIM) : Detect changes in fluorescence decay kinetics caused by enzymatic cleavage of the diacetate group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.